molecular formula C13H20N2O4S B14841725 N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14841725
M. Wt: 300.38 g/mol
InChI Key: RNZKVEQQAGBNGY-UHFFFAOYSA-N
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Description

N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through selective substitution reactions. The methanesulfonamide group can be introduced via sulfonamide formation reactions, often using methanesulfonyl chloride and an appropriate amine under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The methanesulfonamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol or tert-butyl ketone, while reduction of the methanesulfonamide group may yield the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonamide group can interact with active sites of enzymes, while the pyridine ring and its substituents can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, along with the methanesulfonamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-7-10(18-9-5-6-9)12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

RNZKVEQQAGBNGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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